![molecular formula C25H26O3S B12592968 1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene CAS No. 577749-94-1](/img/structure/B12592968.png)
1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene is a complex organic compound with a unique structure that includes a methanesulfonyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene typically involves multiple steps. One common method includes the reaction of 4-[2-(Methanesulfonyl)ethoxy]phenyl with but-1-ene-1,2-diyl dibenzene under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These may include halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group may play a role in its reactivity and binding to target molecules, influencing various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene: This compound is unique due to its specific structure and functional groups.
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: A similar compound with a different arrangement of functional groups.
Pinacol Boronic Esters: These compounds share some structural similarities and are used in similar chemical reactions.
Uniqueness
1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research purposes.
Properties
CAS No. |
577749-94-1 |
|---|---|
Molecular Formula |
C25H26O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(1,2-diphenylbut-1-enyl)-4-(2-methylsulfonylethoxy)benzene |
InChI |
InChI=1S/C25H26O3S/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)28-18-19-29(2,26)27/h4-17H,3,18-19H2,1-2H3 |
InChI Key |
UMNWPJIMGIVVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


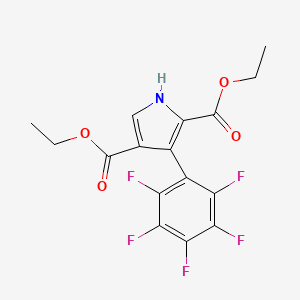
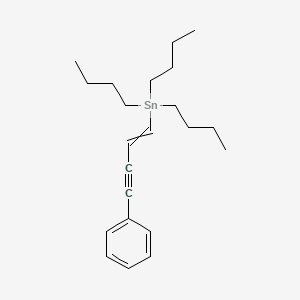
![6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B12592891.png)
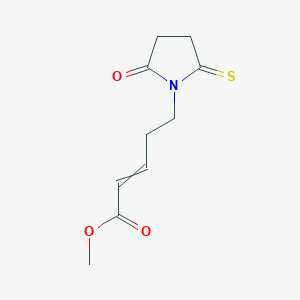
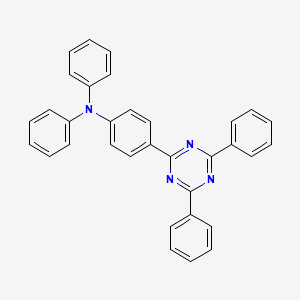
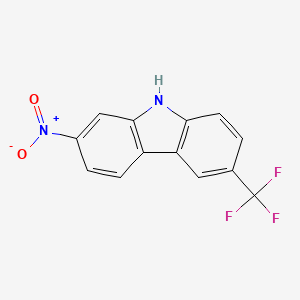
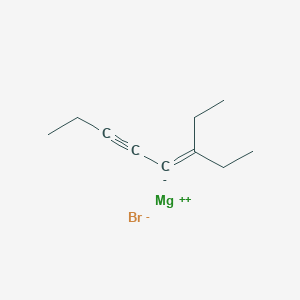
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)
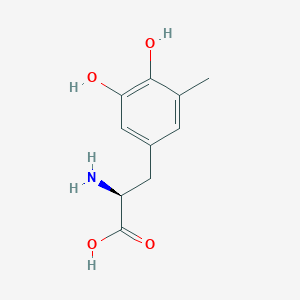
![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)

![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
